molecular formula C19H12ClFN2O2S B2640912 1-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326928-43-1

1-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2640912
CAS No.: 1326928-43-1
M. Wt: 386.83
InChI Key: BEZGMNVEFOFCPT-UHFFFAOYSA-N
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Description

Historical Evolution of Thienopyrimidine-Based Therapeutics

Thienopyrimidines, first synthesized in the mid-20th century as purine analogs, gained prominence due to their metabolic stability and tunable electronic properties. Early work focused on their antimicrobial potential, with derivatives showing activity against Plasmodium falciparum and Leishmania major by targeting pathways such as coenzyme A synthesis. The 2010s marked a pivot toward oncology, driven by the scaffold’s ability to inhibit tyrosine kinases like EGFR and ATR. For example, thieno[2,3-d]pyrimidines with benzylamine substituents demonstrated EGFR inhibition comparable to Erlotinib, while maintaining improved solubility. By 2023, hybrid thieno[3,2-d]pyrimidines emerged as selective ATR inhibitors (e.g., compound 34 , IC~50~ = 1.5 nM), showcasing synthetic lethality in DNA damage response-deficient cancers.

Table 1: Key Milestones in Thienopyrimidine Drug Development

Year Development Target/Activity Source
2015 Antiplasmodial thienopyrimidines Coenzyme A synthesis inhibition
2016 EGFR inhibitors with benzylamine substituents EGFR-TK (IC~50~ ≈ Erlotinib)
2017 Kinase inhibitor scaffold optimization Broad-spectrum tyrosine kinases
2023 ATR-selective thienopyrimidines ATR (IC~50~ = 1.5 nM)

Structural Analogies to Purine Nucleotides and Implications for Target Binding

The thieno[3,2-d]pyrimidine core replaces purine’s imidazole ring with a thiophene, preserving hydrogen-bonding motifs while enhancing lipophilicity. In 1-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione, the 2,4-dione moiety mirrors adenine’s N1 and N3 positions, enabling interactions with ATP-binding pockets (Figure 1). The 3-chlorophenylmethyl group at N1 and 3-fluorophenyl at N3 introduce steric and electronic modulation, potentially enhancing affinity for kinases or DNA repair enzymes.

Figure 1: Structural Comparison of Adenine and Thieno[3,2-d]pyrimidine-2,4-dione

Adenine:  
      N  
     / \  
N—C   C—NH2  
 ||    |  
 C     C  
Thieno[3,2-d]pyrimidine-2,4-dione:  
      S  
     / \  
N—C   C—O  
 ||    |  
 C     C=O  

Key: Hydrogen-bonding sites (bold), hydrophobic regions (italic).

Substituent effects are critical:

  • 3-Chlorophenylmethyl : The chloro group increases lipophilicity (ClogP +0.5), favoring membrane penetration, while the benzyl group aligns with SAR trends for EGFR inhibitors.
  • 3-Fluorophenyl : Fluorine’s electronegativity stabilizes aryl-protein interactions via dipole effects, as seen in kinase inhibitors like Gefitinib.

Table 2: Substituent Contributions to Target Binding

Position Substituent Effect on Binding Example in Literature
N1 3-Chlorophenylmethyl Enhances hydrophobic pocket fit
N3 3-Fluorophenyl Stabilizes π-π stacking with kinases

This analysis underscores the compound’s design rationale, leveraging historical insights into thienopyrimidine bioisosterism and modern SAR principles. Future directions include profiling its kinase selectivity and co-crystallization studies to validate binding modes.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN2O2S/c20-13-4-1-3-12(9-13)11-22-16-7-8-26-17(16)18(24)23(19(22)25)15-6-2-5-14(21)10-15/h1-10,17H,11H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHJDYVRCAOVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H13ClFN2O2S\text{C}_{16}\text{H}_{13}\text{ClF}\text{N}_2\text{O}_2\text{S}

This structure features a thieno[3,2-d]pyrimidine core with specific substitutions that may influence its biological properties.

The biological activity of this compound primarily stems from its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it acts as an inhibitor of macrophage migration inhibitory factor (MIF), which plays a role in inflammatory responses and cancer progression .
  • Antiviral Properties : Similar thieno[2,3-d]pyrimidine derivatives have exhibited antiviral activity against several viruses by disrupting viral replication processes .

Biological Activity Overview

The following table summarizes the biological activities reported for the compound and related derivatives:

Activity Effect Reference
MIF InhibitionIC50 = 2.6 μM
Antiviral ActivityEffective against specific viruses
Anticancer PotentialInduces apoptosis in cancer cells
Antimicrobial ActivityBroad-spectrum efficacy

Case Study 1: MIF Inhibition

A study focused on the compound's ability to inhibit MIF demonstrated a significant reduction in inflammatory markers in vitro. The compound exhibited low micromolar potency with an IC50 value indicating effective inhibition at concentrations achievable in clinical settings .

Case Study 2: Antiviral Activity

Research highlighted the antiviral potential of thieno[3,2-d]pyrimidine derivatives. The compound was tested against various viral strains, showcasing a capacity to inhibit viral replication effectively. This suggests its potential use as a therapeutic agent against viral infections .

Case Study 3: Anticancer Properties

In another study, the compound was evaluated for its anticancer properties. It was found to induce apoptosis in several cancer cell lines through the activation of caspase pathways. This indicates that the compound may serve as a lead for developing new anticancer therapies .

Scientific Research Applications

Biological Applications

The compound has shown promise in several biological applications:

1. Antiviral Activity
Research has indicated that derivatives of thieno-pyrimidine compounds exhibit significant antiviral properties. A study demonstrated that certain synthesized thieno-pyrimidines could inhibit viral replication in vitro, suggesting potential as antiviral agents against various viral infections .

2. Anticancer Properties
Thieno-pyrimidine derivatives have been explored for their anticancer activities. They have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. Specific studies have highlighted their effectiveness against breast and lung cancer cell lines .

3. Antimicrobial Effects
The compound has demonstrated antimicrobial properties against a range of pathogens. Research indicates that it can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .

Material Science Applications

Beyond biological applications, 1-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is also being investigated for its utility in material science:

1. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable charge transport characteristics.

2. Photovoltaic Materials
Research into the photophysical properties of this compound suggests it could be used in photovoltaic devices to enhance light absorption and conversion efficiency. Its structural features allow for optimal interaction with light, which is crucial for effective energy conversion .

Case Studies

Several case studies have provided insights into the practical applications of this compound:

  • Antiviral Study : A recent investigation focused on the antiviral effects of thieno-pyrimidine derivatives against influenza viruses. The results showed a significant reduction in viral titers when treated with these compounds compared to controls.
  • Cancer Research : In a study involving various cancer cell lines, compounds similar to this compound were found to inhibit cell growth by inducing apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Thieno[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
  • Target Compound: The thieno[3,2-d]pyrimidine core incorporates a sulfur atom, enhancing electron delocalization and metabolic stability compared to nitrogen-rich pyrazolo[3,4-d]pyrimidine derivatives (e.g., 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, ) .
  • Impact : Sulfur-containing cores may improve binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors .
Dihydropyrimidine-Thione Derivatives
  • Example : 1-(3-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione () lacks the fused thiophene ring but shares a substituted pyrimidine scaffold .
  • Key Difference : The dihydro-thione moiety in facilitates intermolecular hydrogen bonding (N–H⋯S), which is absent in the fully aromatic target compound .

Substituent Effects

Halogen Positioning
  • Meta vs. Para Substitution: The target compound’s 3-chlorophenylmethyl and 3-fluorophenyl groups (meta substitution) contrast with para-substituted analogs like 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione (). Meta substitution reduces steric hindrance and alters dihedral angles (e.g., 86.62° in meta vs.
  • Fluorine vs. Chlorine :
    • Fluorine’s electronegativity enhances dipole interactions, while chlorine’s larger size may improve van der Waals contacts.
Hybrid Substituents
  • Comparison with Oxadiazole Derivatives: 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione () replaces the chlorophenylmethyl group with an oxadiazole ring.

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Substituents LogP* Bioactivity Notes
Target Compound Thieno[3,2-d]pyrimidine-dione 3-chlorophenylmethyl, 3-fluorophenyl ~3.8 Predicted kinase inhibition
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () Pyrazolo-pyrimidine Phenyl ~2.5 Anticancer (in vitro)
1-(3-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione () Dihydropyrimidine-thione 3-chlorophenyl, methyl ~2.9 Antimicrobial
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione () Thieno[3,2-d]pyrimidine-dione 2-chlorophenyl, 4-fluorobenzyl ~3.5 Kinase inhibition (hypothetical)

*LogP values estimated using fragment-based methods.

Structure-Activity Relationship (SAR) Insights

  • Halogen Positioning : Meta-substituted halogens (as in the target compound) improve target engagement compared to ortho/para positions due to optimal steric and electronic alignment .
  • Core Rigidity: The fully aromatic thieno[3,2-d]pyrimidine-dione core likely enhances binding affinity over flexible dihydropyrimidine derivatives .
  • Hybrid Substituents : Combining chloro and fluoro groups may synergistically modulate both potency and pharmacokinetics, as seen in fluorinated kinase inhibitors .

Q & A

Q. What synthetic strategies are optimal for preparing this thieno[3,2-d]pyrimidine derivative?

The compound is synthesized via a multi-step route involving:

  • Intermediate preparation : Reaction of 3-chloroaniline with phenyl chloroformate to form a carbamate intermediate, followed by coupling with a tetrahydropyrimidin-4(1H)-one intermediate .
  • Key steps : Use of EDC·HCl and HOBt·H₂O for amide bond formation, with triethylamine as a base to drive the reaction .
  • Purification : Column chromatography and characterization via ¹H NMR (e.g., δ 7.44–7.28 ppm for aromatic protons) and HR-MS to confirm molecular ions (e.g., [M+H]⁺ observed at 380.6 for analogous compounds) .

Q. How is structural characterization performed to validate the compound’s identity?

  • ¹H/¹³C NMR : Aromatic protons (δ 7.44–6.73 ppm) and aliphatic signals (e.g., δ 4.87 ppm for benzyl CH₂) confirm substitution patterns .
  • X-ray crystallography : For closely related analogs, single-crystal X-ray studies (e.g., data-to-parameter ratio = 13.6, R factor = 0.054) resolve bond lengths and dihedral angles .
  • HR-MS : Matches calculated and observed molecular weights (e.g., C₁₈H₁₆ClF₂N₃O₂: calculated 379.1, observed 380.6 ).

Q. What in vitro assays are used to evaluate preliminary biological activity?

  • Antiplasmodial screening : Against Plasmodium falciparum K1 strain (chloroquine-resistant) using SYBR Green assays. Reported IC₅₀ values for analogs range from 0.1–10 µM .
  • Cytotoxicity : Counter-screening in mammalian cell lines (e.g., HepG2) to assess selectivity .

Advanced Research Questions

Q. How do substituent modifications impact pharmacological properties?

  • Substituent Effects :
PositionSubstituentEffectReference
N2Tert-butyl↑ Microsomal stability (t₁/₂ > 60 min)
6-positionp-Tolyl↑ Antiplasmodial activity (IC₅₀ = 0.12 µM)
3-positionFluorophenyl↓ Metabolic clearance via reduced CYP3A4 interaction
  • Methodology : Synthesis of analogs with varied aryl/alkyl groups, followed by dose-response assays and metabolic stability tests in liver microsomes .

Q. What strategies elucidate the compound’s mechanism of action?

  • Target identification :
  • β-hematin inhibition assays : To assess interference with heme detoxification in malaria parasites .
  • Docking studies : Molecular modeling against Plasmodium dihydroorotate dehydrogenase (DHODH), a validated antimalarial target .
    • Resistance profiling : Testing against drug-resistant parasite lines to identify cross-resistance patterns .

Q. How is in vivo efficacy evaluated in disease models?

  • Rodent malaria models : Intraperitoneal administration in P. berghei-infected mice, monitoring parasitemia reduction and survival rates .
  • Pharmacokinetics : Oral bioavailability studies (e.g., Cₘₐₓ = 1.2 µg/mL, tₘₐₓ = 4 h) and tissue distribution via LC-MS/MS .

Methodological Considerations

Q. Data Contradictions & Resolution :

  • Discrepancies in NMR assignments : For example, δ 3.68–3.70 ppm (aliphatic protons) may vary between analogs due to conformational flexibility. Resolution involves 2D NMR (COSY, HSQC) .
  • Variable antiplasmodial activity : Differences in IC₅₀ values (e.g., 0.1 vs. 10 µM) arise from substituent polarity. Statistical analysis (ANOVA) identifies significant trends .

Q. Experimental Design Tips :

  • Control groups : Include chloroquine and artemisinin derivatives in antiplasmodial assays for benchmarking .
  • Scale-up challenges : Optimize reaction conditions (e.g., DMF as solvent, 60°C) to improve yields (>50%) for in vivo studies .

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